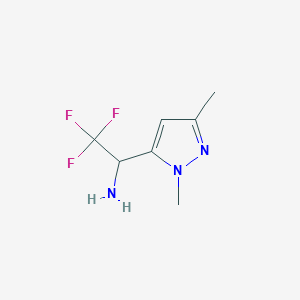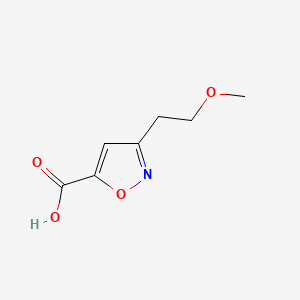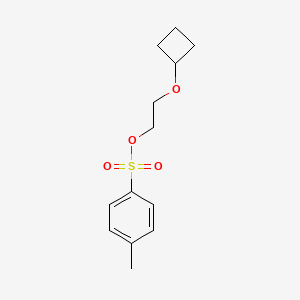
2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a cyclobutoxyethyl group attached to the benzene ring, which is further substituted with a methyl group and a sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-cyclobutoxyethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the sulfonate group can yield sulfides or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, bases such as pyridine or triethylamine, temperatures ranging from 0-25°C.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.
Major Products
Substitution: Amines, ethers, or esters, depending on the nucleophile.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Sulfides or thiols.
科学的研究の応用
2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, such as surfactants and polymer additives.
作用機序
The mechanism of action of 2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the cyclobutoxyethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
2-Butoxyethyl 4-methylbenzene-1-sulfonate: Similar structure but with a butoxyethyl group instead of a cyclobutoxyethyl group.
2-Cyclopropyloxyethyl 4-methylbenzene-1-sulfonate: Contains a cyclopropyloxyethyl group instead of a cyclobutoxyethyl group.
Uniqueness
2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the cyclobutoxyethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C13H18O4S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
2-cyclobutyloxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-9-16-12-3-2-4-12/h5-8,12H,2-4,9-10H2,1H3 |
InChIキー |
MZSHSUQBZQNTIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



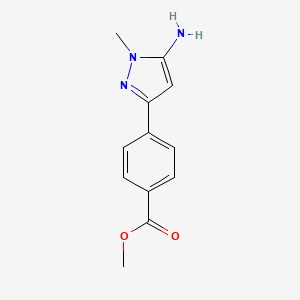
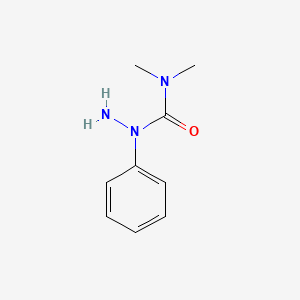
![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)

![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
![Spiro[2.4]heptan-4-ylmethanamine](/img/structure/B15316953.png)
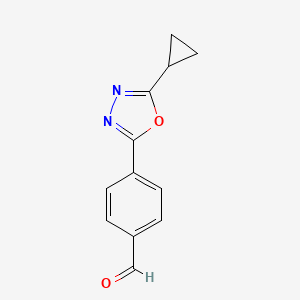
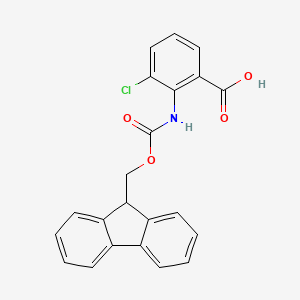
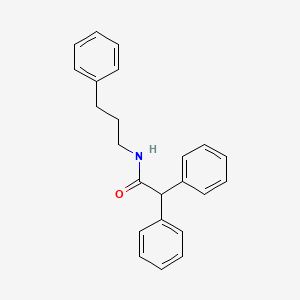
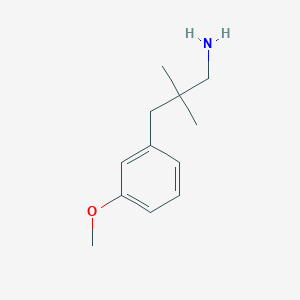
![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
